N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S/c1-19-12(13-7-8-14(16)21-13)9-17-15(18)10-20-11-5-3-2-4-6-11/h2-8,12H,9-10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQXQYJLBYGSBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)COC1=CC=CC=C1)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-phenoxyacetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Chlorothiophene Intermediate: The starting material, 5-chlorothiophene, undergoes a series of reactions to introduce the methoxyethyl group.
Coupling with Phenoxyacetic Acid: The intermediate is then reacted with phenoxyacetic acid under specific conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the existing functional groups.
Substitution: Halogen substitution reactions can occur on the chlorothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Scientific Research Applications
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-phenoxyacetamide has diverse applications across multiple domains:
Chemistry
- Building Block : Utilized as a precursor in synthesizing more complex organic molecules.
- Material Science : Investigated for developing new materials with tailored properties, such as polymers and coatings.
Biology
- Biological Activity : Explored for its antimicrobial and anti-inflammatory properties. In vitro studies suggest it may inhibit specific enzymes involved in inflammatory processes .
- Mechanism of Action : The compound may interact with molecular targets like enzymes or receptors, modulating their activity to exert biological effects.
Medicine
- Pharmaceutical Intermediate : Assessed for its potential use in drug development, particularly in creating compounds with therapeutic benefits against various diseases.
- Anticancer Studies : Preliminary investigations indicate potential anticancer activity, with some derivatives showing significant growth inhibition against cancer cell lines .
Antimicrobial Activity
A study demonstrated that derivatives of this compound exhibited significant antibacterial effects against various pathogens. The results indicated a dose-dependent response, highlighting its potential as an antimicrobial agent.
| Compound | Pathogen Tested | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 20 |
| Compound C | P. aeruginosa | 18 |
Anticancer Activity
In another study focusing on anticancer properties, derivatives were tested against several cancer cell lines. The results showed that some compounds achieved over 80% growth inhibition in specific lines.
| Compound | Cell Line Tested | Percent Growth Inhibition (%) |
|---|---|---|
| Compound A | SNB-19 | 86.61 |
| Compound B | OVCAR-8 | 85.26 |
| Compound C | NCI-H40 | 75.99 |
Mechanism of Action
The mechanism of action of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it could inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Key Observations :
- The methoxyethyl chain may improve solubility relative to bulkier substituents (e.g., dimethenamid’s methoxy-methylethyl group) .
- Compared to the hydroxyethyl analog in , the methoxyethyl group likely reduces hydrogen-bonding capacity but increases lipophilicity .
Pharmacological and Agrochemical Profiles
Toxicity Considerations
- Chloroacetamide pesticides (e.g., alachlor) are associated with neurotoxicity and carcinogenicity. The target compound’s heterocyclic structure may mitigate these risks by altering metabolic pathways .
Physicochemical Properties
Biological Activity
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-phenoxyacetamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound this compound can be described by its chemical structure, which includes a thiophene ring substituted with chlorine and a methoxyethyl group. Its molecular formula is C17H18ClNO3S, and it has a molecular weight of 345.85 g/mol. The presence of the thiophene moiety is significant as it is known to influence the biological properties of compounds.
Research indicates that this compound may exert its biological effects through modulation of specific signaling pathways. Notably, it has been associated with the inhibition of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are critical in regulating cell growth and survival.
- Inhibition of PI3K/Akt/mTOR Pathway :
Biological Activities
The following table summarizes key biological activities associated with this compound and related compounds:
Case Study 1: Anticancer Efficacy
In a controlled study examining the effects of this compound on cancer cell lines, it was found that treatment resulted in significant reduction in cell viability. The mechanism was linked to the activation of c-Jun NH2-terminal kinase (JNK), which is known to mediate stress responses leading to apoptosis .
Case Study 2: Anti-inflammatory Potential
Another study explored the anti-inflammatory properties of related phenoxyacetamides, suggesting that these compounds could modulate inflammatory responses by inhibiting pro-inflammatory cytokines. Although specific data on this compound is lacking, similar structures have shown promise in this area .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
